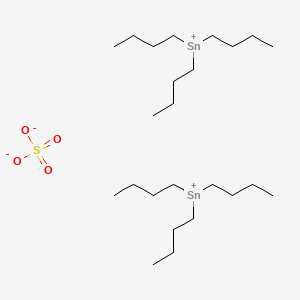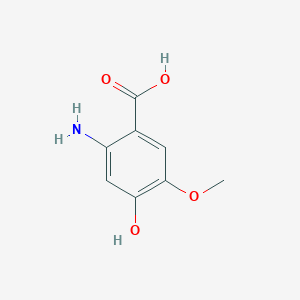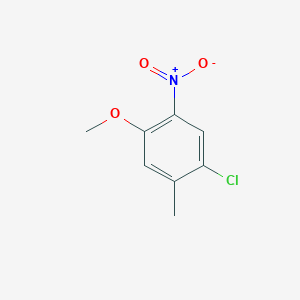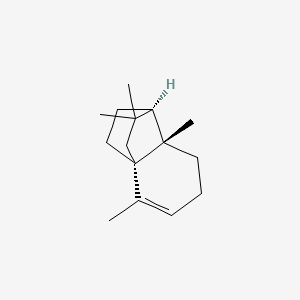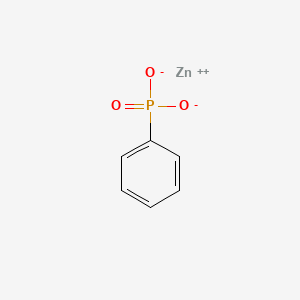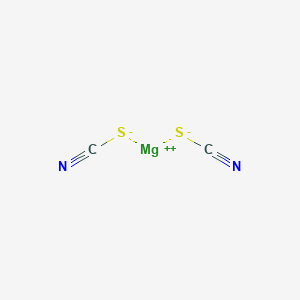
Magnesium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium thiocyanate, also known as this compound, is a chemical compound with the molecular formula 2CNS.Mg. It is a soluble magnesium salt of thiocyanic acid. This compound is known for its applications in various scientific fields, including chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium Thiocyanate can be synthesized through the reaction of magnesium chloride with potassium thiocyanate in an aqueous solution. The reaction is as follows:
MgCl2+2KSCN→Mg(SCN)2+2KCl
The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the compound from water.
Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium oxide or magnesium hydroxide with thiocyanic acid. The reaction conditions are carefully controlled to ensure high purity and yield of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including magnesium sulfate and carbon disulfide.
Reduction: It can be reduced to form magnesium sulfide and hydrogen cyanide under specific conditions.
Substitution: this compound can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Magnesium sulfate, carbon disulfide.
Reduction: Magnesium sulfide, hydrogen cyanide.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Magnesium Thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of organic compounds.
Biology: It is used in biochemical assays and as a stabilizing agent for certain enzymes.
Mecanismo De Acción
The mechanism of action of Magnesium Thiocyanate involves its ability to interact with various molecular targets. It can act as a ligand, forming complexes with metal ions. These complexes can then participate in various biochemical and chemical reactions. The pathways involved include coordination chemistry and redox reactions .
Comparación Con Compuestos Similares
Calcium Thiocyanate: Similar in structure but with calcium instead of magnesium.
Potassium Thiocyanate: Contains potassium instead of magnesium.
Sodium Thiocyanate: Contains sodium instead of magnesium.
Uniqueness: Magnesium Thiocyanate is unique due to its specific interactions with magnesium ions, which can lead to different reactivity and applications compared to its calcium, potassium, and sodium counterparts. Its solubility and stability also make it a preferred choice in certain industrial and research applications .
Propiedades
Número CAS |
306-61-6 |
|---|---|
Fórmula molecular |
C2MgN2S2 |
Peso molecular |
140.48 g/mol |
Nombre IUPAC |
magnesium;dithiocyanate |
InChI |
InChI=1S/2CHNS.Mg/c2*2-1-3;/h2*3H;/q;;+2/p-2 |
Clave InChI |
SXTGAOTXVOMSFW-UHFFFAOYSA-L |
SMILES |
C(#N)[S-].C(#N)[S-].[Mg+2] |
SMILES canónico |
C(#N)[S-].C(#N)[S-].[Mg+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




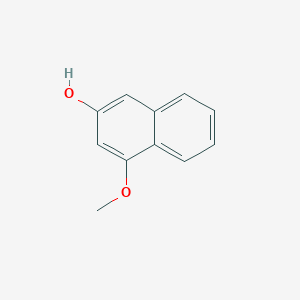


![2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610986.png)
